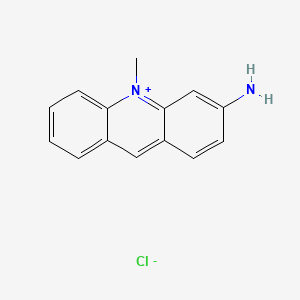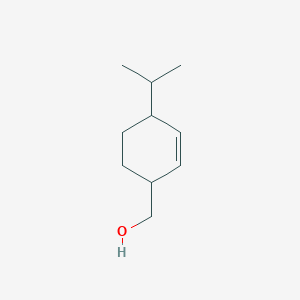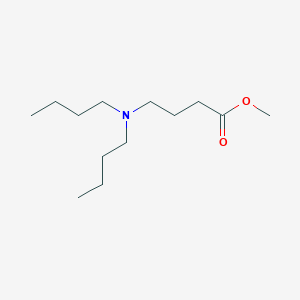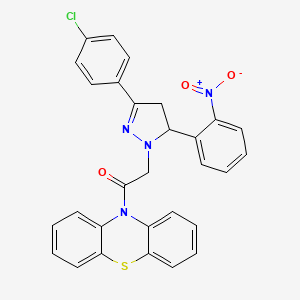
3,5,7-Trioxooctacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trioxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H50O5. This compound is characterized by the presence of three keto groups at positions 3, 5, and 7 along its carbon chain. It is a specialty chemical often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the controlled oxidation of octacosanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation of the specified carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids and carbon dioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming polyhydroxy derivatives.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetic acid, dichloromethane, ethanol
Major Products Formed
Oxidation: Shorter-chain carboxylic acids, carbon dioxide
Reduction: Polyhydroxy derivatives
Substitution: Amino or alkoxy derivatives
Aplicaciones Científicas De Investigación
3,5,7-Trioxooctacosanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trioxooctacosanoic acid involves its interaction with cellular membranes and enzymes. The compound’s keto groups can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the long hydrophobic carbon chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Octacosanoic acid: A long-chain fatty acid without keto groups.
3,5,7-Trioxododecanoyl-CoA: A shorter-chain analog with similar keto group positioning.
3,5,7-Trioxododecanoic acid: Another shorter-chain analog with similar functional groups.
Uniqueness
3,5,7-Trioxooctacosanoic acid is unique due to its specific combination of a long carbon chain and multiple keto groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
| 77787-87-2 | |
Fórmula molecular |
C28H50O5 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
3,5,7-trioxooctacosanoic acid |
InChI |
InChI=1S/C28H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)22-26(30)23-27(31)24-28(32)33/h2-24H2,1H3,(H,32,33) |
Clave InChI |
LVCJOHNBUREYNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)





